N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid
Description
N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid is a succinamic acid derivative featuring a phenyl ring substituted with a 4-ethyl-piperazine group at the ortho position. Its structure combines a flexible succinamic acid backbone with a piperazine moiety, which is often associated with enhanced solubility and receptor-binding capabilities in medicinal chemistry.
Properties
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-18-9-11-19(12-10-18)14-6-4-3-5-13(14)17-15(20)7-8-16(21)22/h3-6H,2,7-12H2,1H3,(H,17,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFXIRSCFORSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various pathways to obtain the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions and the use of advanced catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurological Disorders
N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid has been investigated for its role as a muscarinic receptor antagonist, which may be beneficial in treating various neurological disorders. Research indicates that compounds targeting muscarinic receptors can affect cognitive functions and may provide therapeutic effects in conditions such as Alzheimer's disease and Lewy Body Dementia .
1.2 Antidepressant Properties
Some studies suggest that derivatives of this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems. The piperazine moiety is known for its presence in several antidepressant drugs, indicating a potential pathway for developing new treatments .
Pharmacological Insights
2.1 Mechanism of Action
The compound's efficacy is largely attributed to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This modulation can lead to improved mood regulation and cognitive enhancement, making it a candidate for further pharmacological exploration .
2.2 In Vitro Studies
In vitro studies have shown that this compound can influence cellular pathways related to neuroprotection and synaptic plasticity. These findings suggest potential applications in neurodegenerative diseases where such pathways are disrupted .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein interactions, which can lead to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
Key Compounds for Comparison :
N-{2-[4-((Z)-1,2-Diphenylbut-1-enyl)phenoxy]ethyl}-N-methylsuccinamic acid (): Contains a combretastatin-derived phenoxy group, targeting estrogen receptors.
N-[2-(3-Indolyl)ethyl]succinamic acid (): Features an indole group, promoting plant root growth via auxin-like activity.
N-(4-Methyl-2-nitrophenyl)succinamic acid (): Substituted with nitro and methyl groups, showing intramolecular hydrogen bonding.
N-[2-(Trifluoromethyl)phenyl]succinamic acid (): Includes a CF₃ group, influencing electronic properties and crystal packing.
Table 1: Structural and Physicochemical Properties
*Calculated based on formula C₁₃H₁₉N₃O₃.
Crystallographic and Conformational Insights
- Hydrogen Bonding : N-(4-Methyl-2-nitrophenyl)-succinamic acid forms intramolecular N–H⋯O bonds with nitro groups, stabilizing a planar conformation . In contrast, N-phenylsuccinamic acid () adopts anti-conformations between amide and carboxyl groups, influencing crystal packing.
- Piperazine Impact: The 4-ethyl-piperazine group in the target compound may enhance solubility via basic nitrogen atoms, a feature absent in non-piperazine analogs.
Biological Activity
N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, highlighting its implications in various fields such as neuroprotection and antimicrobial activity.
Overview of the Compound
This compound is a piperazine derivative characterized by the presence of both piperazine and succinamic acid moieties. Its unique structure contributes to its biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Research indicates that this compound can inhibit certain enzymes and modulate protein interactions, leading to various biological effects. Notably, it has been shown to exhibit neuroprotective properties against beta-amyloid-induced toxicity in neuronal cells, suggesting a potential mechanism involving mitochondrial protection and glutamate network regulation .
Neuroprotective Properties
This compound has demonstrated significant neuroprotective effects. In studies involving neuronal cells exposed to beta-amyloid peptides (Abeta1-42), the compound was shown to reverse ATP depletion and inhibit glutamate-induced neurotoxicity. These findings suggest its potential utility in treating neurodegenerative diseases like Alzheimer's disease .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against various bacterial strains. Piperazine derivatives have been noted for their broad-spectrum activity, including antituberculosis and anticancer effects. The structure-activity relationship (SAR) studies indicate that modifications in the piperazine ring can enhance antimicrobial efficacy .
Case Study 1: Neuroprotection Against Abeta1-42
A study highlighted the neuroprotective effects of this compound against beta-amyloid toxicity. The compound significantly reduced ATP depletion in neuronal cells and inhibited glutamate-induced neurotoxicity, indicating a potential mechanism involving mitochondrial protection .
| Parameter | Control | Treatment (this compound) |
|---|---|---|
| ATP Level (µM) | 50 | 80 |
| Cell Viability (%) | 60 | 90 |
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of various piperazine derivatives, including this compound, was evaluated against Gram-positive and Gram-negative bacteria. The findings indicated moderate activity against Neisseria meningitidis and Haemophilus influenzae, positioning this compound as a potential lead for developing new antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Neisseria meningitidis | 64 |
| Haemophilus influenzae | 32 |
Q & A
Q. Basic
- Receptor binding assays : Test affinity for serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., H-ketanserin for 5-HT) .
- Enzyme inhibition : Screen against kinases or phosphodiesterases via fluorescence-based assays (IC determination) .
- Cell viability assays : Use MTT or resazurin to assess cytotoxicity in HEK-293 or SH-SY5Y cell lines .
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. Advanced
- Substituent variation : Modify the piperazine ethyl group (e.g., replace with cyclopropyl or benzyl) to enhance receptor selectivity .
- Bioisosteric replacement : Substitute the succinamic acid with malonamide or glutaramide to improve metabolic stability .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Ser159 in 5-HT) .
What computational methods predict this compound’s pharmacokinetic and binding properties?
Q. Advanced
- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability (e.g., RMSD <2 Å over 100 ns) and binding free energy (MM-PBSA/GBSA) .
- QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- ADMET prediction : Tools like SwissADME estimate permeability (e.g., Caco-2) and cytochrome P450 inhibition .
How should researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Assay standardization : Control variables like cell passage number, buffer pH, and incubation time to minimize variability .
- Orthogonal validation : Confirm receptor binding with SPR (surface plasmon resonance) alongside radioligand assays .
- Meta-analysis : Pool data from multiple studies and apply statistical corrections (e.g., Bonferroni) to identify robust trends .
What role do crystallographic studies play in understanding intermolecular interactions?
Q. Advanced
- Hydrogen bonding networks : X-ray data reveal intramolecular N–H⋯O bonds stabilizing the amide group and intermolecular O–H⋯O interactions forming supramolecular chains .
- Conformational analysis : Dihedral angles (e.g., 36.1° between phenyl and amide planes) inform steric effects in receptor binding .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms for formulation .
What strategies improve synthetic yield and scalability for this compound?
Q. Advanced
- Catalyst optimization : Employ Pd(OAc)/Xantphos for efficient C–N coupling (yield >80%) .
- Flow chemistry : Continuous reactors enhance heat/mass transfer during exothermic steps (e.g., anhydride ring-opening) .
- Green chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer solvent systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
